REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].CN(C)P(=O)(N(C)C)N(C)C.[CH3:20][O:21][C:22]1[CH:27]=[C:26]([CH3:28])[CH:25]=[CH:24][N:23]=1.[C:29](=O)([O:32]C)[O:30][CH3:31]>C1COCC1>[CH3:20][O:21][C:22]1[CH:27]=[C:26]([CH2:28][C:29]([O:30][CH3:31])=[O:32])[CH:25]=[CH:24][N:23]=1 |f:0.1|
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Name
|
|
Quantity
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122 mL
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Type
|
reactant
|
Smiles
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C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
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16 mL
|
Type
|
reactant
|
Smiles
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CN(P(N(C)C)(N(C)C)=O)C
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Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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COC1=NC=CC(=C1)C
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
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Details
|
The stirring was continued for 2 h at −78° C. before the reaction
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Duration
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2 h
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Type
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CUSTOM
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Details
|
was quenched with MeOH (30 mL)
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Type
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FILTRATION
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Details
|
The mixture was filtered through Celite
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Type
|
WASH
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Details
|
the cake was washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by silica gel chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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COC1=NC=CC(=C1)CC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |